molecular formula C4H5FN2 B12292017 4-Fluoro-3-methyl-1H-pyrazole CAS No. 133915-74-9

4-Fluoro-3-methyl-1H-pyrazole

Cat. No.: B12292017
CAS No.: 133915-74-9
M. Wt: 100.09 g/mol
InChI Key: OFPLNBAFXLMBEM-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of a fluorine atom and a methyl group on the pyrazole ring makes this compound a unique and interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction between 4-fluoroacetophenone and hydrazine hydrate in the presence of an acid catalyst can yield this compound .

Another method involves the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles.

Scientific Research Applications

4-Fluoro-3-methyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methyl-1H-pyrazole is unique due to the presence of both a fluorine atom and a methyl group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPLNBAFXLMBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133915-74-9
Record name 4-fluoro-5-methyl-1H-pyrazole
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